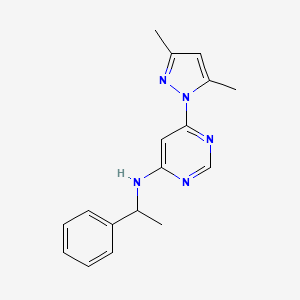![molecular formula C20H25FN8 B12249161 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine](/img/structure/B12249161.png)
6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine is a complex organic compound with a unique structure that includes a cyclopropyl group, a fluorine atom, and a purine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the cyclopropyl and fluorine groups, and the attachment of the purine derivative. Common synthetic routes may involve:
Cyclopropylation: Introduction of the cyclopropyl group using cyclopropyl halides under basic conditions.
Fluorination: Introduction of the fluorine atom using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI).
Purine Derivative Attachment: Coupling reactions to attach the purine derivative to the piperidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: Oxidative reactions using agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce de-fluorinated or de-cyclopropylated compounds.
Scientific Research Applications
6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine: Lacks the 7-methyl group on the purine ring.
6-cyclopropyl-5-chloro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the cyclopropyl group, fluorine atom, and purine derivative in 6-cyclopropyl-5-fluoro-N-methyl-N-{[1-(7-methyl-7H-purin-6-yl)piperidin-4-yl]methyl}pyrimidin-4-amine makes it unique compared to similar compounds. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C20H25FN8 |
|---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
6-cyclopropyl-5-fluoro-N-methyl-N-[[1-(7-methylpurin-6-yl)piperidin-4-yl]methyl]pyrimidin-4-amine |
InChI |
InChI=1S/C20H25FN8/c1-27(19-15(21)16(14-3-4-14)22-10-24-19)9-13-5-7-29(8-6-13)20-17-18(23-11-25-20)26-12-28(17)2/h10-14H,3-9H2,1-2H3 |
InChI Key |
IPBYTWKVUMLTMH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(=NC=N2)N3CCC(CC3)CN(C)C4=NC=NC(=C4F)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-{[(2-tert-butyl-5,6-dimethylpyrimidin-4-yl)oxy]methyl}piperidin-1-yl)-9-methyl-9H-purine](/img/structure/B12249078.png)
![9-(2-methoxyethyl)-6-[5-(pyridine-3-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-9H-purine](/img/structure/B12249084.png)
![2-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}quinoline-3-carbonitrile](/img/structure/B12249085.png)
![2-cyclopropyl-N-(1,2,3,4-tetrahydronaphthalen-1-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B12249094.png)
![2-benzyl-5-(7-methyl-7H-purin-6-yl)-octahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B12249102.png)
![2-[4-(5-Cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]quinoxaline](/img/structure/B12249104.png)

![7-methyl-6-{4-[2-(methylsulfanyl)-6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}-7H-purine](/img/structure/B12249122.png)
![1-[6-Methyl-2-(methylsulfanyl)pyrimidin-4-yl]-4-phenylpiperidine-4-carbonitrile](/img/structure/B12249126.png)
![3-({5H,6H,7H-cyclopenta[c]pyridazin-3-yloxy}methyl)-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine](/img/structure/B12249127.png)
![N-[(4-bromophenyl)methyl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-amine](/img/structure/B12249129.png)

![4-[(1H-imidazol-1-yl)methyl]-N-{1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl}benzamide](/img/structure/B12249143.png)
![1-[2-nitro-1-(thiophen-2-yl)ethyl]-1H-pyrazole](/img/structure/B12249149.png)
